PDE5 Inhibitory Potency: Head-to-Head Ki Comparison Against the Closest Structural Analog (BDBM50122969)
The target compound (BDBM50122970) exhibits a Ki of 0.150 nM for human PDE5, whereas the closely related analog BDBM50122969 (which differs by replacement of the furan-2-yl group with a 4-(4-methylpiperazin-1-yl)phenyl substituent) shows a Ki of 0.200 nM under identical assay conditions [1]. This represents a 1.33-fold improvement in binding affinity.
| Evidence Dimension | PDE5 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.150 nM |
| Comparator Or Baseline | BDBM50122969: Ki = 0.200 nM |
| Quantified Difference | 1.33-fold lower Ki (stronger binding) vs. BDBM50122969 |
| Conditions | Human recombinant PDE5; assay described in J. Med. Chem. 2003, 46, 441–444; data curated by ChEMBL. |
Why This Matters
A lower Ki indicates that less compound is required to achieve equivalent target occupancy, which can translate into lower efficacious doses and a wider therapeutic window in preclinical efficacy models.
- [1] BindingDB Entry BDBM50122970 (target) and BDBM50122969 (comparator). Ki values of 0.150 and 0.200 nM, respectively, from J. Med. Chem. 2003, 46, 441–444. View Source
